Methyl 5-bromo-2-oxoindoline-7-carboxylate
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Overview
Description
Methyl 5-bromo-2-oxoindoline-7-carboxylate: is a chemical compound with the molecular formula C10H8BrNO3 . It belongs to the class of indoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-2-oxoindoline-7-carboxylate typically involves the bromination of indoline derivatives followed by esterification. One common method involves the reaction of 5-bromoindoline-2,3-dione with methanol in the presence of a suitable catalyst to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2-oxoindoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
Chemistry: Methyl 5-bromo-2-oxoindoline-7-carboxylate is used as a building block in the synthesis of various heterocyclic compounds and natural product analogs .
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-oxoindoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- Methyl 5-bromo-2-oxoindoline-3-carboxylate
- Methyl 5-chloro-2-oxoindoline-7-carboxylate
- Methyl 5-fluoro-2-oxoindoline-7-carboxylate
Uniqueness: Methyl 5-bromo-2-oxoindoline-7-carboxylate is unique due to the presence of the bromine atom at the 5-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
methyl 5-bromo-2-oxo-1,3-dihydroindole-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-10(14)7-4-6(11)2-5-3-8(13)12-9(5)7/h2,4H,3H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAJCGPGSZBXCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1NC(=O)C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646579 |
Source
|
Record name | Methyl 5-bromo-2-oxo-2,3-dihydro-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898747-32-5 |
Source
|
Record name | Methyl 5-bromo-2,3-dihydro-2-oxo-1H-indole-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898747-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-2-oxo-2,3-dihydro-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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